molecular formula C24H22FN3O4S B2527798 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048661-90-0

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2527798
CAS RN: 1048661-90-0
M. Wt: 467.52
InChI Key: HMNBYPVCMHLXRZ-UHFFFAOYSA-N
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Description

The compound "N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide" is a structurally complex molecule that may be related to the field of medicinal chemistry, given its intricate nomenclature which suggests a potential for biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer some aspects of its behavior and properties.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include the formation of rings, introduction of functional groups, and the use of catalysis to direct the reactions. For instance, the synthesis of related compounds such as 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides involves ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of substituted dibenzoxanthenes, diarylmethanes, and calixarenes . This suggests that the synthesis of the compound might also involve similar ring-opening reactions and the use of acid catalysis to introduce specific functional groups.

Molecular Structure Analysis

The molecular structure of related compounds can be studied using X-ray crystallography and computational methods such as AM1 molecular orbital calculations. For example, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been elucidated, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group . This information can be valuable when predicting the molecular conformation of "this compound", as it may also exhibit a planar aromatic system linked to a pyrrolidine ring via a sulfonyl group.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall structure. The compound contains several functional groups, such as the sulfonyl group and carboxamide moiety, which can participate in various chemical reactions. For example, the reaction of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides with polyatomic phenols leads to the formation of diarylmethane derivatives and calix resorcinols . This indicates that the sulfonyl and carboxamide groups in the target compound may also engage in reactions with polyatomic phenols or similar nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Compounds with sulfonyl groups and aromatic systems, such as the fluorinated polyamides containing pyridine and sulfone moieties, exhibit high thermal stability, solubility in organic solvents, and the ability to form strong, flexible films . These properties suggest that "this compound" may also display similar characteristics, such as solubility in polar organic solvents and thermal stability, which could be relevant for its potential applications.

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S/c1-2-27-20-13-12-19(17-5-3-6-18(22(17)20)24(27)30)26-23(29)21-7-4-14-28(21)33(31,32)16-10-8-15(25)9-11-16/h3,5-6,8-13,21H,2,4,7,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNBYPVCMHLXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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